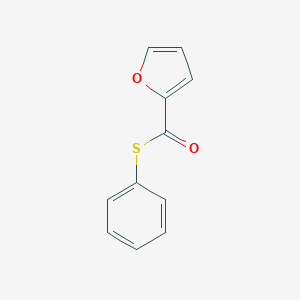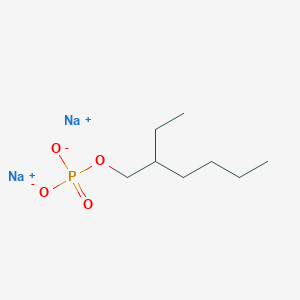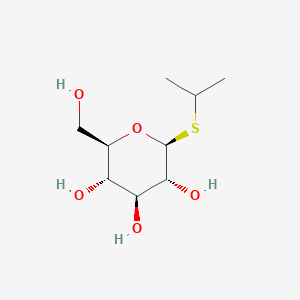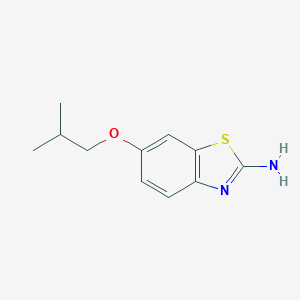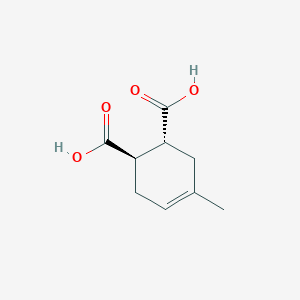
(1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid, also known as cis-4-methylcyclohexane-1,2-dicarboxylic acid (MCD), is a cyclic dicarboxylic acid. It is a stereoisomer of trans-4-methylcyclohexane-1,2-dicarboxylic acid (tMCD) and is commonly used in scientific research. MCD is a chiral compound and has two enantiomers, (1R,2R) and (1S,2S). In
Mecanismo De Acción
The mechanism of action of MCD as a chiral resolving agent involves the formation of diastereomeric complexes with the enantiomers of a chiral compound. The diastereomeric complexes have different physical and chemical properties, which allows for their separation by various techniques such as chromatography or crystallization.
Biochemical and Physiological Effects:
MCD has been shown to have no significant biochemical or physiological effects on living organisms. It is not toxic and does not have any known adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using MCD in lab experiments is its high purity and availability. MCD is commercially available in high purity, making it easy to obtain for research purposes. Additionally, MCD is easy to handle and is stable under normal laboratory conditions.
One limitation of using MCD in lab experiments is its cost. MCD is relatively expensive compared to other resolving agents. Another limitation is its limited solubility in some solvents, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving MCD. One area of research is the development of new methods for the synthesis of MCD and its derivatives. Another area of research is the application of MCD in the separation of new classes of chiral compounds. Additionally, MCD can be used as a model compound for studying the properties of cyclic dicarboxylic acids and their derivatives. Finally, MCD can be used in the development of new chiral ligands for metal complexation studies.
Métodos De Síntesis
The synthesis of (1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid involves the oxidation of (1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acidcyclohexene-1,2-dicarboxylic acid with potassium permanganate. The reaction is carried out in the presence of a catalyst such as sodium acetate or acetic acid. The product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
MCD is widely used in scientific research as a chiral resolving agent, a model compound for studying the properties of cyclic dicarboxylic acids, and as a ligand in metal complexation studies. MCD has been used to resolve enantiomers of various compounds such as amino acids, alcohols, and carboxylic acids. It has also been used in NMR spectroscopy as a chiral solvating agent.
Propiedades
Número CAS |
16665-71-7 |
|---|---|
Fórmula molecular |
C9H12O4 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
(1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C9H12O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2,6-7H,3-4H2,1H3,(H,10,11)(H,12,13)/t6-,7-/m1/s1 |
Clave InChI |
YZPUIHVHPSUCHD-RNFRBKRXSA-N |
SMILES isomérico |
CC1=CC[C@H]([C@@H](C1)C(=O)O)C(=O)O |
SMILES |
CC1=CCC(C(C1)C(=O)O)C(=O)O |
SMILES canónico |
CC1=CCC(C(C1)C(=O)O)C(=O)O |
Sinónimos |
4-Cyclohexene-1,2-dicarboxylic acid, 4-methyl-, (1R,2R)-(-)- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B96405.png)
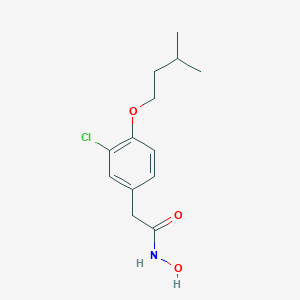
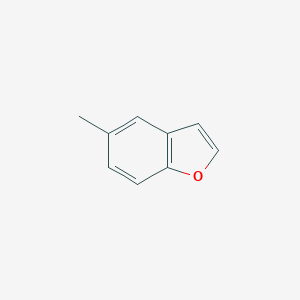

![Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione](/img/structure/B96414.png)
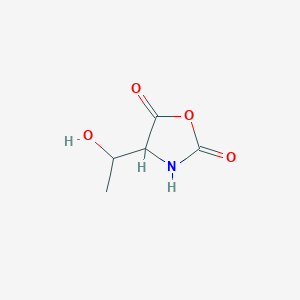
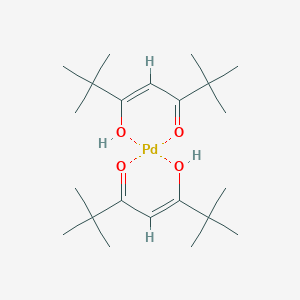
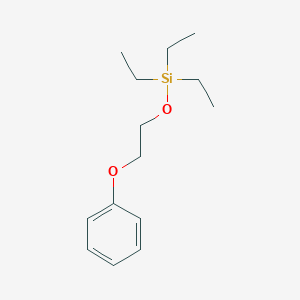
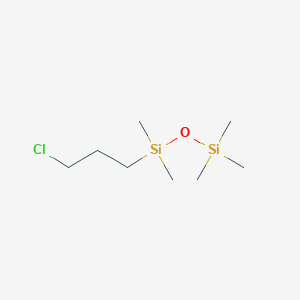
![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)
